

cross-validation of experimental results with computational models for phenol oxazoline

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Compound of Interest		
Compound Name:	Phenol oxazoline	
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Unveiling Anticancer Potential: A Comparative Analysis of Phenol Oxadiazole Analogs

A detailed cross-validation of experimental findings with computational modeling reveals the promising anticancer activity of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their biological efficacy and in silico binding affinities, supported by detailed experimental and computational methodologies.

A recent study highlights the synthesis and evaluation of a series of novel phenol oxadiazole derivatives for their potential as anticancer agents. The investigation successfully combines in vitro biological screening with in silico molecular docking studies to provide a holistic view of the compounds' structure-activity relationships. This comparative guide delves into the key findings, presenting a clear correlation between the experimentally observed anticancer effects and the computationally predicted binding interactions with a key biological target.

Performance Comparison: Experimental Anticancer Activity vs. Computational Docking

The synthesized 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs (compounds 6a-h) were evaluated for their anticancer activity against a panel of human cancer cell lines. The experimental results, expressed as Percent Growth Inhibition (PGI), are presented alongside the computational docking scores against the tubulin-colchicine binding site (PDB ID:



5LYJ). A higher PGI value indicates greater inhibition of cancer cell growth, while a more negative docking score suggests a stronger predicted binding affinity to the target protein.

Compound ID	Substituent (Aryl Group)	Experimental Anticancer Activity (PGI at 10 µM)	Computational Docking Score (kcal/mol)
6a	Phenyl	SNB-19: 18.33	-7.584
6b	4-Methylphenyl	SNB-19: 25.41	-7.831
6c	4-Nitrophenyl	SNB-19: 33.12	-7.912
6d	4-Chlorophenyl	MCF7: 24.79, MDA- MB-468: 26.01	-7.988
6e	4-Methoxyphenyl	SNB-19: 29.55	-7.881
6f	3,4-Dimethoxyphenyl	UACC-62: 21.25, NCI- H522: 20.32	-8.015
6g	2,5-Dimethoxyphenyl	SNB-19: 35.87	-7.953
6h	3,4,5- Trimethoxyphenyl	SNB-19: 65.12, NCI- H460: 55.61	-8.030

Note: PGI values are presented for the most sensitive cell lines for each compound as reported in the source study.[1]

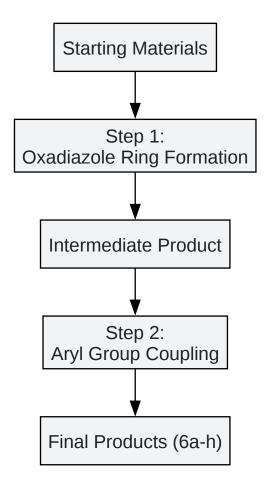
The data reveals a noteworthy correlation between the in vitro anticancer activity and the in silico docking scores. Compound 6h, featuring a 3,4,5-trimethoxyphenyl substituent, demonstrated the most significant anticancer activity, with a PGI of 65.12 against the SNB-19 cancer cell line.[1] This aligns with its superior docking score of -8.030 kcal/mol, suggesting a strong and favorable interaction with the target protein.[1]

Experimental and Computational Protocols Synthesis of Phenol Oxadiazole Analogs

The synthesis of the target compounds (6a-h) was achieved through a multi-step process, as outlined in the workflow below. The key steps involved the formation of an oxadiazole ring



followed by the coupling with an appropriate aryl group.



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Synthetic workflow for phenol oxadiazole analogs.

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a cell viability assay against a panel of human cancer cell lines.

- Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells were seeded in 96-well plates and treated with the test compounds at a concentration of 10 μ M.



- Incubation: The treated cells were incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Cell viability was determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.
- Data Analysis: The percentage growth inhibition (PGI) was calculated by comparing the absorbance of treated cells to that of untreated control cells.

Molecular Docking Protocol

Computational molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds to the tubulin-colchicine binding site.

- Protein Preparation: The three-dimensional crystal structure of the tubulin-colchicine complex (PDB ID: 5LYJ) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Ligand Preparation: The 3D structures of the synthesized compounds (6a-h) were generated and optimized using molecular modeling software.
- Docking Simulation: Molecular docking was performed using a suitable docking program (e.g., AutoDock Vina). The prepared ligands were docked into the defined active site of the prepared protein.
- Analysis of Results: The docking results were analyzed to determine the binding energies (docking scores) and visualize the binding interactions between the ligands and the protein's amino acid residues.

Signaling Pathway and Logical Relationship

The proposed mechanism of action for these phenol oxadiazole analogs involves the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.





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Proposed mechanism of action of phenol oxadiazole analogs.

This integrated approach, combining synthetic chemistry, biological evaluation, and computational modeling, provides a robust framework for the discovery and development of novel anticancer agents. The strong correlation observed between the experimental and computational data for this series of phenol oxadiazole analogs validates the use of in silico methods to guide the design of more potent and selective drug candidates. Further optimization of these lead compounds could pave the way for a new class of effective anticancer therapeutics.

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References

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